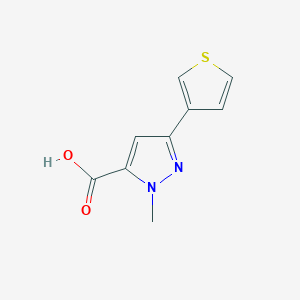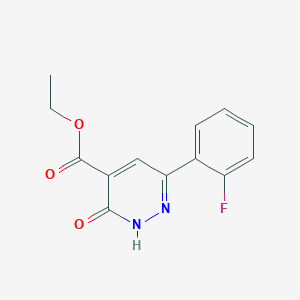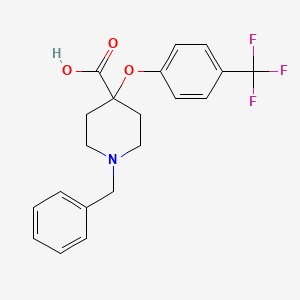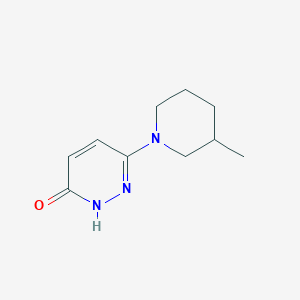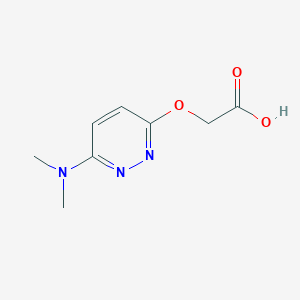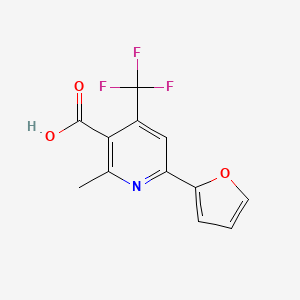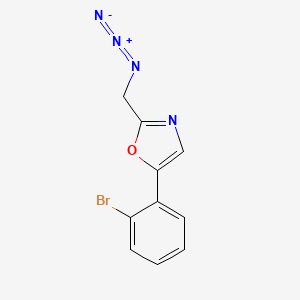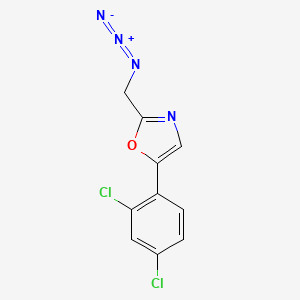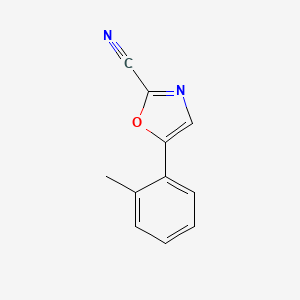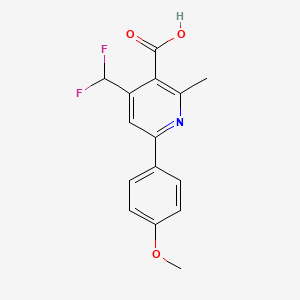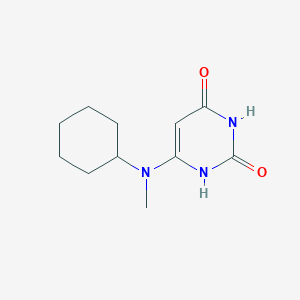
6-(ciclohexil(metil)amino)pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antiinflamatorias
Las pirimidinas, incluyendo la 6-(ciclohexil(metil)amino)pirimidina-2,4(1H,3H)-diona , se ha encontrado que exhiben efectos antiinflamatorios . Estos efectos se atribuyen a su respuesta inhibitoria contra la expresión y las actividades de ciertos mediadores inflamatorios vitales, como la prostaglandina E2, la sintetasa inducible de óxido nítrico, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Propiedades Antioxidantes
Las pirimidinas son conocidas por mostrar una gama de efectos farmacológicos, incluyendo propiedades antioxidantes . Esto las hace potencialmente útiles en la lucha contra enfermedades relacionadas con el estrés oxidativo.
Aplicaciones Antimicrobianas
Las pirimidinas se ha encontrado que exhiben efectos antimicrobianos . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos antimicrobianos.
Aplicaciones Antivirales
Además de sus efectos antimicrobianos, las pirimidinas también muestran propiedades antivirales . Esto podría hacerlas útiles en el desarrollo de terapias antivirales.
Aplicaciones Antifúngicas
Las pirimidinas se ha encontrado que exhiben efectos antifúngicos . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones fúngicas.
Aplicaciones Antituberculosas
Las pirimidinas se ha encontrado que exhiben efectos antituberculosos . Esto sugiere aplicaciones potenciales en el tratamiento de la tuberculosis.
Mecanismo De Acción
Target of Action
The primary targets of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a protective mechanism against disease or infection .
Mode of Action
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response, as these targets are key mediators of inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways . The downstream effects include a reduction in the production of inflammatory signals, leading to a decrease in inflammation .
Result of Action
The result of the action of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a reduction in inflammation . By inhibiting key inflammatory mediators, the compound reduces the production of inflammatory signals, leading to a decrease in inflammation . This can help to alleviate symptoms associated with conditions characterized by excessive inflammation.
Análisis Bioquímico
Biochemical Properties
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment . Additionally, this compound forms hydrogen bonds with key amino acids in the active site of CDK2, enhancing its inhibitory effect .
Cellular Effects
The effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes . Furthermore, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation . Additionally, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can modulate the levels of metabolites such as ATP and NADH, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular metabolism . The subcellular distribution of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can significantly impact its biological effects .
Propiedades
IUPAC Name |
6-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXODUPGGFVYCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



